N,N-dimethyl-1-(2-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide
Description
N,N-Dimethyl-1-(2-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidine ring, a methyloxolane group, and a carboxamide functional group, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
N,N-dimethyl-1-(2-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(7-5-9-18-13)12(17)15-8-4-6-10(15)11(16)14(2)3/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKMUTDQHATEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)N2CCCC2C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(2-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic conditions. The methyloxolane group can be introduced through subsequent reactions involving ketones and alcohols.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in organic synthesis and material science.
Biology: Biologically, N,N-Dimethyl-1-(2-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide has shown potential in drug discovery and development. Its interactions with biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Its ability to modulate biological pathways can be harnessed to treat various diseases and conditions.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-(2-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, enzyme activities, and other biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethylethylenediamine: This compound features two secondary amine groups and is used in various chemical syntheses.
2-Methyloxolane-2-carboxylic acid: A related compound that can be used as a precursor in the synthesis of N,N-Dimethyl-1-(2-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide.
Uniqueness: this compound stands out due to its unique combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound in both research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
